Cas no 58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone)

58899-27-7 structure
Produktname:3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-
- 3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-((1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy)-
- UNII-9K3DEA9SHF
- Aripiprazole metabolite (OPC-3373), 1mg/ml in Ethanol
- G53543
- 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid
- Aripiprazole metabolite (OPC-3373)
- 9K3DEA9SHF
- DB-348985
- OPC-3373
- 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
- SCHEMBL16059342
- EN300-188172
- 3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone
- Z1763357932
- AKOS030631871
- 58899-27-7
- 3,4-Dihydro-7-(3'carboxy)propoxy-2(1H)-quinolinone
- 4-((1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy)butanoic acid
- MFCD28118698
- Aripiprazole Metabolite
- 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
- 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-; 4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butanoic acid; 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
-
- Inchi: InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
- InChI-Schlüssel: JLLAHJYNQOJXOM-UHFFFAOYSA-N
- Lächelt: C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Berechnete Eigenschaften
- Genaue Masse: 249.10015
- Monoisotopenmasse: 249.10010796g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 5
- Komplexität: 318
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topologische Polaroberfläche: 75.6Ų
Experimentelle Eigenschaften
- PSA: 75.63
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM227346-1g |
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid |
58899-27-7 | 97% | 1g |
$865 | 2021-08-04 | |
Enamine | EN300-188172-0.1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.1g |
$152.0 | 2025-02-19 | |
Enamine | EN300-188172-0.25g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
Enamine | EN300-188172-1.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 1.0g |
$528.0 | 2025-02-19 | |
Enamine | EN300-188172-0.5g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
Enamine | EN300-188172-10g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 10g |
$2269.0 | 2023-09-18 | |
1PlusChem | 1P00EK58-500mg |
Aripiprazole Metabolite |
58899-27-7 | 95% | 500mg |
$559.00 | 2025-02-27 | |
A2B Chem LLC | AG78492-500mg |
Aripiprazole Metabolite |
58899-27-7 | 95% | 500mg |
$464.00 | 2024-04-19 | |
abcr | AB425811-250mg |
3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone, 95%; . |
58899-27-7 | 95% | 250mg |
€379.00 | 2024-08-03 | |
abcr | AB425811-1g |
3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone, 95%; . |
58899-27-7 | 95% | 1g |
€824.50 | 2024-08-03 |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Verwandte Literatur
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone) Verwandte Produkte
- 932456-75-2(2,5-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide)
- 1285536-82-4(4-methyl-N'-(1E)-1-(naphthalen-2-yl)ethylidene-3-phenyl-1H-pyrazole-5-carbohydrazide)
- 1538911-95-3(1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid)
- 866136-57-4(2-(2,3-Dichlorophenyl)sulfanyl-1-(6-methyl1,3thiazolo3,2-b1,2,4triazol-5-yl)-1-ethanone)
- 17481-98-0(1-Chloro-2,4-dimethanesulfonylbenzene)
- 865350-37-4(PYRIDINE, 2-(2-METHOXY-5-METHYLPHENYL)-)
- 1261926-24-2(4-(4-Ethylthiophenyl)-3-methylbenzoic acid)
- 2168020-97-9(tert-butyl 2-amino-1-fluoro-5-methylcyclohexane-1-carboxylate)
- 2171971-19-8(3-({1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-4-yl}amino)butan-1-ol)
- 72235-36-0(4-Bromo-1,8-naphthyridin-2-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):225/489